3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by its oxadiazole ring, which is substituted with two 3-nitrophenyl groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. The molecular formula of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole is CHNO, and it has a CAS number of 74229-71-3. Its unique structure imparts distinct electronic properties that are advantageous in certain applications.
The synthesis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole typically involves cyclization reactions. One common method employs the reaction of 3-nitrobenzohydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction proceeds through the formation of an intermediate hydrazonoyl chloride, which subsequently cyclizes to form the oxadiazole ring.
The reaction conditions are critical for optimizing yield and purity. For instance:
The molecular structure of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole features:
The compound exhibits distinct spectral properties:
3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole varies based on its application. In biological contexts, it may interact with enzymes or receptors to modulate their activity. The nitro groups can participate in redox reactions that generate reactive intermediates capable of interacting with cellular components. This property makes it a candidate for further investigation in drug design and development.
Relevant data includes melting point ranges and spectral data that confirm structural integrity upon synthesis.
3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole has several applications:
The 1,2,4-oxadiazole heterocycle—a five-membered ring containing one oxygen and two nitrogen atoms—emerged as a strategic bioisostere in medicinal chemistry due to its unique capacity to mimic ester or amide functionalities while offering superior metabolic stability. First synthesized in 1884 by Tiemann and Krüger, this scaffold remained largely unexplored until the mid-20th century, when its bioisosteric potential was recognized [1] [5]. The critical advantage lies in its resistance to hydrolysis, a common limitation of ester- and amide-containing drugs. For example, the 1,2,4-oxadiazole ring in Ataluren (a treatment for Duchenne muscular dystrophy) maintains pharmacological activity where traditional carbonyl groups would degrade in vivo [5].
This scaffold’s versatility is evidenced by its presence in diverse therapeutic agents:
Table 1: Comparative Bioisosteric Properties of Oxadiazole Isomers
Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
---|---|---|
Lipophilicity (log D) | Higher (e.g., ≥2.0) | Lower (e.g., ≤1.0) |
Metabolic Stability | Moderate to High | High |
Dipole Moment | ~3.5 Debye | ~4.5 Debye |
Bioisosteric Utility | Ester/Amide Replacement | Carboxylate Replacement |
Data derived from comparative studies of matched molecular pairs [8].
The scaffold’s electron-deficient nature facilitates π-π stacking and hydrogen bonding, crucial for target engagement. Notably, its asymmetric charge distribution enhances binding to receptors like σ1, σ2, and kappa opioid receptors (KOR), as observed in neuroactive agents [1] [5]. Natural derivatives like Phidianidine A (a marine alkaloid) further validate its biological relevance, showing cytotoxicity against tumor cell lines via PTP1B inhibition [1].
The synthesis of nitrophenyl-substituted 1,2,4-oxadiazoles evolved through three generations of methodologies, each addressing limitations in yield, regioselectivity, and functional group tolerance.
1. Early Approaches (1884–1960s)
The Tiemann-Krüger method (1884) pioneered 1,2,4-oxadiazole synthesis via condensation of amidoximes with acyl chlorides. However, this route suffered from low yields (≤30%) and regiochemical impurities, hindering applications for electron-deficient nitrophenyl derivatives [1] [3].
2. Modern Heterocyclization (1970s–2000s)
Key advancements focused on amidoxime activation:
3. Recent Innovations (2010–Present)
Table 2: Evolution of Synthetic Methods for Nitrophenyl-1,2,4-Oxadiazoles
Period | Method | Conditions | Yield Range | Key Limitations |
---|---|---|---|---|
1884–1960s | Amidoxime + Acyl Chloride | Solvent-free, melting | <30% | Regioisomer formation |
1970s–2000s | Activated Acids + Amidoximes | TBTU/T3P, 80°C | 50–97% | Costly coupling agents |
2010–Present | Aqueous Heterocyclization | H₂O, reflux | 35–93% | Moderate yields for nitroaryl |
2010–Present | MW-Assisted Cyclization | NH₄F/Al₂O₃, 150°C, 10 min | 70–95% | Specialized equipment needed |
For 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole, optimized routes involve stepwise assembly:
Table 3: Clinically Approved 1,2,4-Oxadiazole Derivatives
Compound | Structure | Therapeutic Use | Target/Mechanism |
---|---|---|---|
Oxolamine | 3-(Diethylaminoethyl)-5-phenyl-1,2,4-oxadiazole | Cough suppressant | COX inhibition |
Ataluren | 3-(4-Nitrobenzyl)-1,2,4-oxadiazole | Duchenne muscular dystrophy | Nonsense mutation readthrough |
Pleconaril | 3-(3,5-Dimethylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | Antiviral | VP1 capsid inhibition |
Fasiplon | 5-(2-Fluorophenyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole | Anxiolytic | GABAₐ receptor partial agonism |
Future directions emphasize photochemical and flow-chemistry approaches to access sterically congested nitroaryl derivatives [3] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9